

# A Comparative Guide to the Biodistribution of Monomeric vs. Multimeric OncoFAP Derivatives

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## Compound of Interest

Compound Name: *OncoFAP*  
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This guide provides an objective comparison of the biodistribution profiles of monomeric and multimeric **OncoFAP**, a high-affinity ligand targeting Fibroblast Activation Protein (FAP). FAP is a promising theranostic target due to its abundant expression in the stroma of a wide range of human solid tumors and negligible presence in healthy tissues.<sup>[1][2]</sup> The development of radiolabeled **OncoFAP** derivatives for tumor imaging and therapy has shown that multimerization can significantly enhance tumor uptake and retention, crucial factors for effective radioligand therapy.<sup>[3][4]</sup>

## Comparative Biodistribution Data

The following tables summarize the quantitative biodistribution data from preclinical studies comparing monomeric **OncoFAP** with its multimeric counterparts. The data, presented as percentage of injected dose per gram of tissue (%ID/g), clearly demonstrates the superior tumor targeting of multimeric **OncoFAP** derivatives.

Time Point	Monomeric <sup>177</sup> Lu-OncoFAP	Dimeric <sup>177</sup> Lu-BiOncoFAP	Trimeric <sup>177</sup> Lu-TriOncoFAP
1 h	~38%	~30%	Not Reported
24 h	~4%	~20%	42%
48 h	Not Reported	~16%	Not Reported
96 h	Not Reported	Not Reported	~16%

Data compiled from multiple preclinical studies in tumor-bearing mice.[3]

Organ	Monomeric <sup>177</sup> Lu-OncoFAP	Dimeric <sup>177</sup> Lu-BiOncoFAP	Trimeric <sup>177</sup> Lu-TriOncoFAP
Tumor	High initial uptake, rapid washout	High and prolonged uptake	Very high and prolonged uptake
Kidney	Low uptake	Low uptake	Favorable tumor-to-kidney ratio (~30)
Liver	Low uptake	Favorable tumor-to-liver ratio (~34 at 4h)	Favorable tumor-to-liver ratio (62)
Spleen	Not Reported	Not Reported	Favorable tumor-to-spleen ratio (108)

Tumor-to-organ ratios highlight the enhanced specificity of multimeric forms.

## Key Findings from Biodistribution Studies

Multimeric **OncoFAP** derivatives, particularly the trimeric form (Tri**OncoFAP** or **OncoFAP-23**), exhibit a significantly improved biodistribution profile compared to the monomeric version. This is characterized by:

- **Enhanced Tumor Uptake and Retention:** Multimerization leads to a more stable and prolonged accumulation in FAP-positive tumors. For instance, at 24 hours post-injection, the tumor uptake of dimeric <sup>177</sup>Lu-Bi**OncoFAP** was approximately five-fold higher than that of the

monomeric form. The trimeric version,  $^{177}\text{Lu}$ -Tri**OncoFAP**, showed an even more impressive uptake of 42% ID/g at 24 hours.

- **Favorable Tumor-to-Organ Ratios:** Multimeric derivatives maintain a low uptake in healthy organs, leading to excellent tumor-to-organ ratios. This is a critical factor in radioligand therapy to minimize off-target toxicity.
- **Increased Affinity:** Multimerization enhances the binding affinity to FAP. Tri**OncoFAP** and Tetra**OncoFAP** showed a ~43-fold and ~235-fold enhanced inhibitory activity, respectively, compared to the monovalent **OncoFAP**.

## Experimental Protocols

The following is a generalized methodology for the comparative biodistribution studies of radiolabeled **OncoFAP** derivatives, based on published preclinical research.

### 1. Synthesis and Radiolabeling of **OncoFAP** Derivatives:

- Monomeric and multimeric (dimeric, trimeric) **OncoFAP** precursors are synthesized. For multimerization, amino acids like L-lysine can be used as a scaffold.
- The **OncoFAP** derivatives are conjugated with a chelator, such as DOTAGA, to enable radiolabeling.
- Radiolabeling is performed with a therapeutic radionuclide, commonly Lutetium-177 ( $^{177}\text{Lu}$ ), in a suitable buffer (e.g., sodium acetate) at an elevated temperature.
- The radiochemical purity of the final product is assessed using methods like radio-HPLC.

### 2. Animal Models:

- Immunodeficient mice (e.g., BALB/c nude) are typically used.
- Mice are subcutaneously implanted with human tumor cells engineered to express FAP (e.g., SK-RC-52.hFAP or HT-1080.hFAP). As a negative control, tumors without FAP expression can be implanted on the contralateral flank.
- Tumors are allowed to grow to a specified size before the biodistribution study.

### 3. Biodistribution Study:

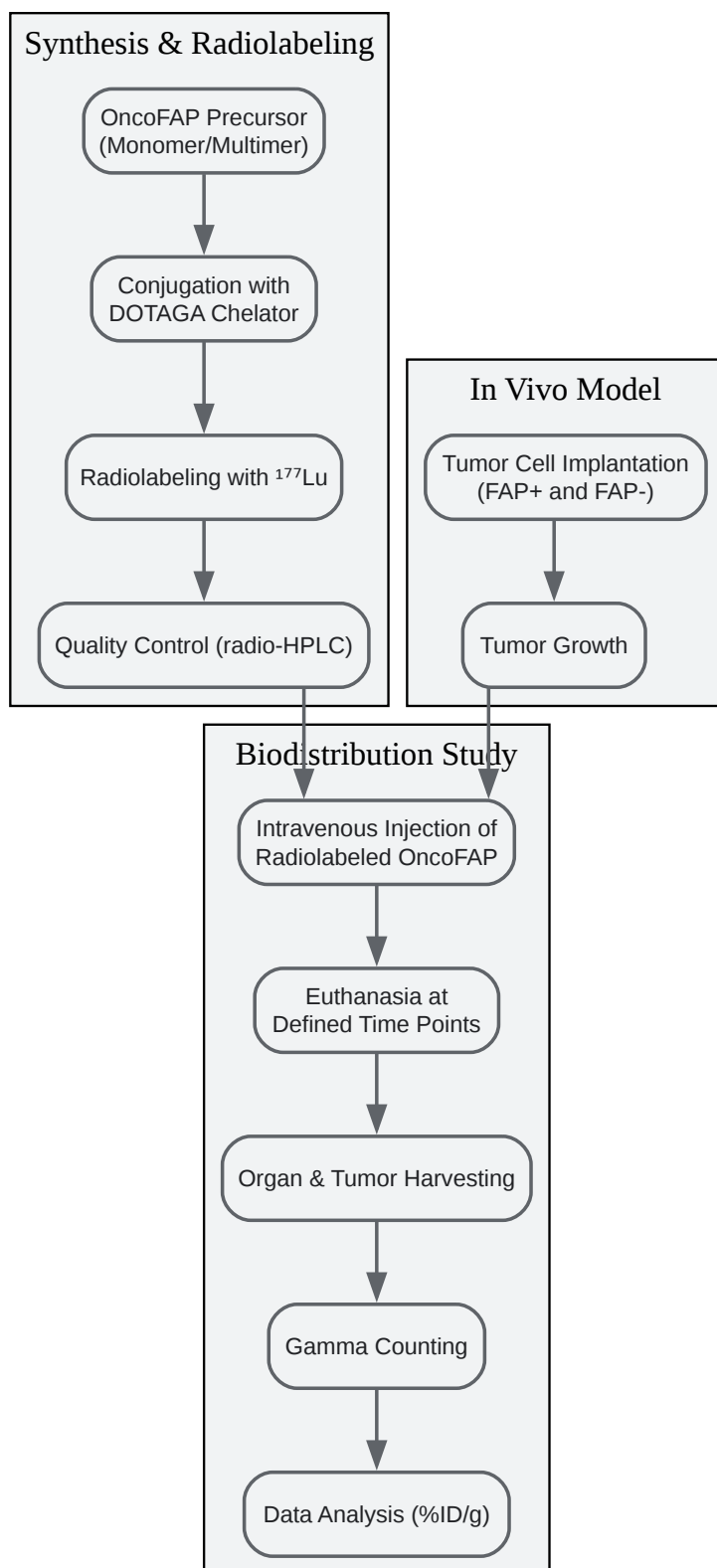
- A defined dose of the radiolabeled **OncoFAP** derivative is administered intravenously to the tumor-bearing mice.
- At various time points post-injection (e.g., 1h, 4h, 24h, 48h, 96h), cohorts of mice are euthanized.
- Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter.
- The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

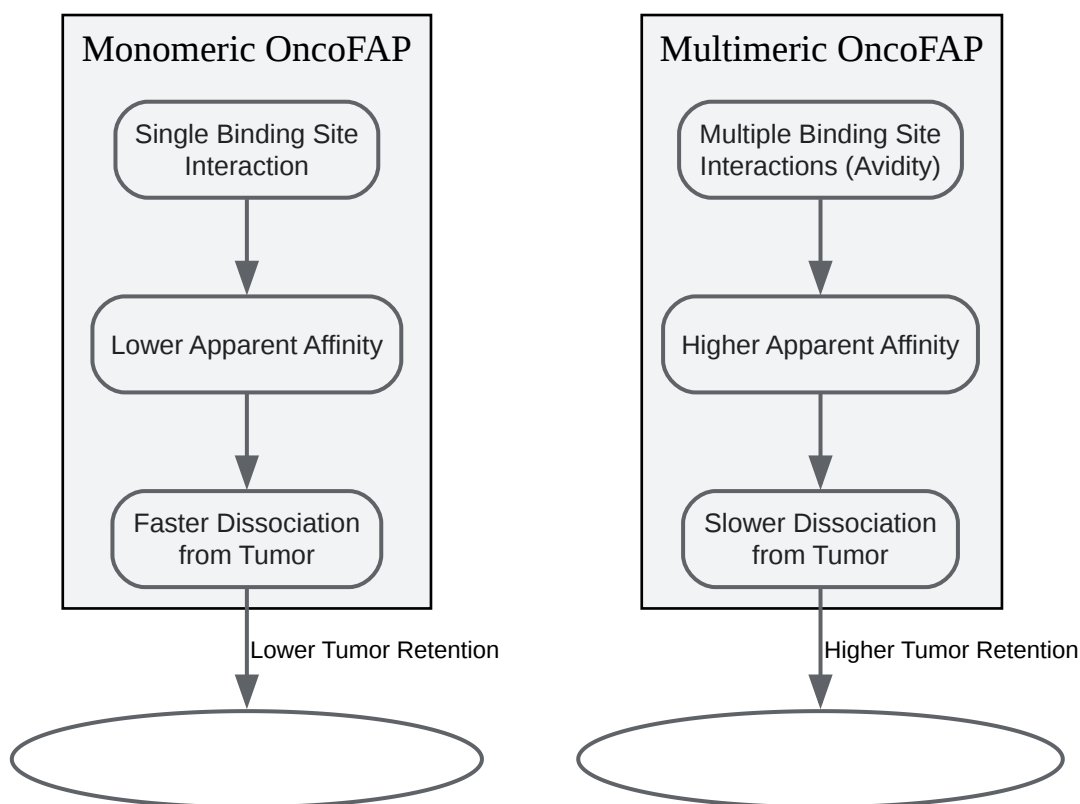
### 4. Data Analysis:

- The %ID/g values for monomeric and multimeric **OncoFAP** derivatives are compared at each time point.
- Tumor-to-organ ratios are calculated by dividing the %ID/g in the tumor by the %ID/g in the respective healthy organ.

## Visualizing the Experimental Workflow and Rationale

The following diagrams illustrate the experimental workflow for the biodistribution studies and the underlying principle of enhanced tumor targeting through multimerization.





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